3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-pentylpropanamide
Description
3-[2-(4-Fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-pentylpropanamide is a synthetic small molecule characterized by a 1,3-thiazole core substituted with a 4-fluorobenzenesulfonamido group at the 2-position and an N-pentylpropanamide chain at the 4-position. The sulfonamide moiety is a critical pharmacophore known for its role in enzyme inhibition, particularly in targeting carbonic anhydrases and tyrosine kinases .
Properties
IUPAC Name |
3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-pentylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3S2/c1-2-3-4-11-19-16(22)10-7-14-12-25-17(20-14)21-26(23,24)15-8-5-13(18)6-9-15/h5-6,8-9,12H,2-4,7,10-11H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBWADVZSLTGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CCC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-pentylpropanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under reflux conditions in ethanol.
Introduction of the Sulfonamide Group: The thiazole intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative.
Attachment of the Propanamide Chain: The final step involves the acylation of the sulfonamide-thiazole intermediate with pentylpropanoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzene moiety can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives of the sulfonamide group.
Substitution: Substituted fluorobenzene derivatives.
Scientific Research Applications
3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-pentylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored as a candidate for anti-inflammatory drugs.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-pentylpropanamide involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates, while the thiazole ring can interact with various biological pathways, potentially leading to antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfonamide-thiazole derivatives, which are widely explored for their biological activities. Below is a detailed comparison with structurally analogous molecules:
Table 1: Structural and Functional Comparison
Key Observations
Sulfonamide vs. Carboxamide/Urea Groups: The 4-fluorobenzenesulfonamido group in the target compound distinguishes it from carboxamide-containing analogs like TFM-4AS-1 and Cl-4AS-1. Sulfonamides are stronger electron-withdrawing groups, which may enhance binding to enzymes like carbonic anhydrases compared to carboxamides .
Fluorine Substituent Effects :
- The 4-fluorophenyl group in the target compound contrasts with TFM-4AS-1’s trifluoromethylphenyl group. While both are electron-withdrawing, the trifluoromethyl group in TFM-4AS-1 offers greater steric bulk, which may hinder binding in certain active sites .
Thiazole Core Modifications :
- The hydroxybenzylidene hydrazine-substituted thiazole in ’s compound highlights the versatility of the thiazole scaffold. However, the hydrazine group may confer redox activity or metal-chelating properties absent in the sulfonamide derivative .
Research Findings and Hypothetical Data
While specific activity data for this compound are unavailable in the provided evidence, inferences can be drawn from related compounds:
- Kinase Inhibition : Sulfonamide-thiazole hybrids often exhibit kinase inhibitory activity. For instance, FTBU-1’s benzimidazole-thiazole structure showed IC₅₀ values <1 µM against select kinases in preclinical studies .
- Antimicrobial Potential: The hydroxybenzylidene hydrazine-thiazole compound demonstrated moderate activity against E. coli (MIC = 16 µg/mL) , suggesting that the target compound’s sulfonamide group could enhance gram-positive bacterial targeting.
Biological Activity
3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-pentylpropanamide is a synthetic compound with significant potential in medicinal chemistry. This compound features a thiazole ring and a sulfonamide group, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on various research findings and case studies.
Molecular Structure and Properties
- Molecular Formula : C17H20FN3O4S
- Molecular Weight : 409.5 g/mol
- Structure : The compound possesses a thiazole moiety linked to a sulfonamide and an amide functional group, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including:
- Enzymatic Inhibition : The compound has been shown to inhibit key metabolic enzymes that are vital for the proliferation of certain pathogens and cancer cells.
- Receptor Modulation : It may also modulate receptor activities, influencing various signaling pathways involved in inflammation and cell growth.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the efficacy of the compound against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL, showcasing strong antibacterial properties.
- Anticancer Potential : In vitro assays conducted on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound induced apoptosis at concentrations as low as 5 µg/mL. Flow cytometry analysis confirmed significant increases in early apoptotic cells.
- Inflammation Reduction : Research involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) by over 50%, indicating its potential use in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
